Pizotyline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pizotyline hydrochloride, also known as pizotifen hydrochloride, is a benzocycloheptene-based compound primarily used as a preventive medication to reduce the frequency of recurrent migraine headaches. It is a potent serotonin and tryptamine antagonist, exhibiting weak anticholinergic, antihistamine, and antikinin actions. This compound is known for its sedative and appetite-stimulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pizotyline hydrochloride involves several steps, starting with the formation of the benzocycloheptene core. The key steps include:
Cyclization: Formation of the benzocycloheptene ring system.
Substitution: Introduction of the piperidylidine group.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Controlled addition of reagents and solvents.
Purification: Crystallization and filtration to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Pizotyline hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Pizotyline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzocycloheptene derivatives.
Biology: Investigated for its effects on serotonin and histamine receptors.
Medicine: Primarily used for migraine prophylaxis and studied for potential antidepressant effects.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors
Mechanism of Action
The mechanism of action of pizotyline hydrochloride involves the inhibition of serotonin and histamine receptors, particularly the 5-HT2A and 5-HT2C receptors. This inhibition reduces the permeability of cranial vessels and the transudation of plasmakinin, thereby altering pain thresholds and preventing migraines .
Comparison with Similar Compounds
Similar Compounds
Pizotyline hydrochloride is related to several other compounds, including:
Cyproheptadine: Another serotonin antagonist with similar antihistamine properties.
Propranolol: A beta-blocker used for migraine prophylaxis.
Topiramate: An anticonvulsant used for migraine prevention.
Valproic Acid: An anticonvulsant with migraine prophylactic properties
Uniqueness
This compound is unique due to its combined serotonin and tryptamine antagonistic properties, along with its weak anticholinergic, antihistamine, and antikinin actions. This combination makes it particularly effective for migraine prophylaxis, although its use is limited by side effects such as drowsiness and weight gain .
Properties
CAS No. |
73391-87-4 |
---|---|
Molecular Formula |
C19H22ClNS |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine;hydrochloride |
InChI |
InChI=1S/C19H21NS.ClH/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;/h2-5,10,13H,6-9,11-12H2,1H3;1H |
InChI Key |
INPORWDLYCTBBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.